Cas no 1353979-67-5 (4-Iodopiperidine hydrochloride)

4-Iodopiperidine hydrochloride is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its piperidine scaffold, functionalized with an iodine substituent, facilitates further derivatization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural motifs. The hydrochloride salt form enhances stability and solubility, making it suitable for handling in laboratory settings. This compound is commonly employed in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents. Its high purity and well-characterized properties ensure reliable performance in synthetic applications, supporting efficient route optimization and scale-up processes.
4-Iodopiperidine hydrochloride structure
1353979-67-5 structure
Product Name:4-Iodopiperidine hydrochloride
CAS No:1353979-67-5
MF:C5H11ClIN
MW:247.505012750626
CID:2157242
PubChem ID:66569504
Update Time:2025-10-28

4-Iodopiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-piperidine hydrochloride
    • 4-Iodopiperidine hydrochloride
    • MFCD21098331
    • BS-27267
    • DB-241958
    • AT28187
    • 1353979-67-5
    • EN300-7364343
    • 4-Iodopiperidine HCl
    • 4-IODOPIPERIDINE, HCL
    • CS-0145320
    • 4-iodopiperidine;hydrochloride
    • SB43708
    • SY267518
    • 4-Iodopiperidinehydrochloride
    • SCHEMBL23275105
    • MDL: MFCD21098331
    • Inchi: 1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
    • InChI Key: VAYJSBKHQLVCND-UHFFFAOYSA-N
    • SMILES: IC1CCNCC1.Cl

Computed Properties

  • Exact Mass: 246.96247g/mol
  • Monoisotopic Mass: 246.96247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 50
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

4-Iodopiperidine hydrochloride Pricemore >>

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4-Iodopiperidine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1353979-67-5)4-Iodopiperidine hydrochloride
Order Number:A1234197
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:19
Price ($):356/594/1216
Email:sales@amadischem.com

Additional information on 4-Iodopiperidine hydrochloride

Introduction to 4-Iodopiperidine Hydrochloride (CAS No. 1353979-67-5)

4-Iodopiperidine hydrochloride, with the CAS number 1353979-67-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a salt form of 4-iodopiperidine, which is a derivative of piperidine with an iodine substituent at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways and drug development processes.

The chemical structure of 4-iodopiperidine hydrochloride consists of a piperidine ring with an iodine atom attached to the fourth carbon atom. The presence of the iodine substituent imparts unique chemical properties to the molecule, such as enhanced reactivity and electrophilicity. These properties make it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

In recent years, 4-iodopiperidine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a building block for the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 4-iodopiperidine derivatives in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) drugs. The iodine substituent in these derivatives plays a crucial role in modulating their pharmacological properties, such as binding affinity and selectivity.

Beyond its use in drug discovery, 4-iodopiperidine hydrochloride has also found applications in other areas of chemical research. Its unique electronic properties make it an excellent ligand for transition metal-catalyzed reactions, particularly in cross-coupling reactions. These reactions are essential for the synthesis of complex organic molecules and have wide-ranging applications in materials science, polymer chemistry, and pharmaceuticals.

The stability and solubility characteristics of 4-iodopiperidine hydrochloride have also been explored in various studies. A recent publication in Organic Process Research & Development reported on the optimization of synthetic routes to produce this compound on a large scale. The study highlighted the importance of controlling reaction conditions, such as temperature and solvent choice, to achieve high yields and purity levels. This research has significant implications for industrial applications, where cost-effective and scalable production methods are crucial.

In addition to its synthetic utility, 4-iodopiperidine hydrochloride has been investigated for its biological activities. Studies have shown that certain derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 4-iodopiperidine-based compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

The safety profile of 4-iodopiperidine hydrochloride is another important aspect that has been studied extensively. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in preclinical studies. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety and efficacy.

In conclusion, 4-iodopiperidine hydrochloride (CAS No. 1353979-67-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique chemical properties and versatile synthetic potential make it an invaluable tool for researchers working on the development of new drugs and materials. As ongoing research continues to uncover new uses and applications for this compound, its importance in the scientific community is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1353979-67-5)4-Iodopiperidine hydrochloride
A1234197
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):356/594/1216
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